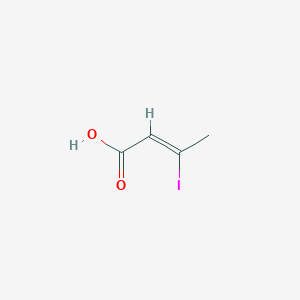

(Z)-3-iodobut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-iodobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDFWNXJFJAWAM-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34450-60-7 | |

| Record name | (2Z)-3-iodobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Z 3 Iodobut 2 Enoic Acid and Its Derivatives

Direct Synthesis Strategies

Direct approaches to (Z)-3-iodobut-2-enoic acid focus on establishing the characteristic Z-configured trisubstituted alkene in a single, efficient step.

A highly effective and stereoselective method for synthesizing the alkyl esters of this compound involves the hydroiodination of corresponding alkyl 2-alkynoates. Specifically, methyl tetrolate (methyl but-2-ynoate) can be converted directly into methyl (Z)-3-iodobut-2-enoate. A general procedure involves reacting an alkyl 2-alkynoate with sodium iodide in acetic acid at elevated temperatures. researchgate.net This reaction proceeds via the in situ generation of hydrogen iodide, which adds across the alkyne triple bond. The anti-addition of HI to the alkyne ensures the formation of the desired (Z)-isomer with high selectivity. Subsequent hydrolysis of the resulting ester provides the target carboxylic acid. This method is advantageous due to its operational simplicity and the high yields of the Z-configured product. researchgate.net

Another direct synthesis route starts from (Z)-iodo-crotonaldehyde. core.ac.uk The aldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (B76162) (NaClO₂) with a phosphate (B84403) buffer in a solvent system of tert-butanol (B103910) and water at 0 °C. core.ac.uk This method preserves the Z-geometry of the starting vinyl iodide.

The reaction of terminal alkynes with various iodine sources is a fundamental strategy in organoiodine chemistry. While the direct iodination of but-2-yne could be envisioned, controlling the reaction to achieve monosubstitution and the correct stereochemistry can be challenging. Many modern iodination methods for alkynes, such as those using phenyliodine(III) diacetate (PIDA) and an iodine source like potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI), are often optimized for producing 1-iodoalkynes or 1,2-diiodoalkenes. nih.govmdpi.com For instance, treating a terminal alkyne with PIDA and KI in an aqueous acetonitrile (B52724) solution selectively yields (E)-1,2-diiodoalkenes. nih.gov Achieving the specific synthesis of this compound from an alkyne precursor requires carefully controlled conditions that favor the specific anti-hydroiodination pathway over competing reactions.

Stereoselective Preparation of this compound

The biological and chemical utility of this compound is intrinsically linked to its Z-configuration. Therefore, methods that provide precise control over this stereochemical outcome are of paramount importance.

The hydroiodination of but-2-ynoic acid or its esters stands out as a reliable method for ensuring the Z-configuration. researchgate.netufmg.br The hydroiodination of the carbon-carbon triple bond is a stereospecific anti-addition process, which mechanistically leads to the hydrogen and iodine atoms being on opposite sides of the resulting double bond, thus defining the Z-geometry. Research has confirmed that the hydroiodination of appropriate alkyne precursors is a valuable strategy for accessing synthetic intermediates with a selective Z-configuration, often with no detectable traces of the corresponding E-isomer. ufmg.br The configuration of the synthesized this compound has been rigorously confirmed through spectroscopic methods, including ¹H and ¹³C NMR. ufmg.br

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of the desired Z-isomer. For the hydroiodination of alkyl 2-alkynoates, a well-established set of conditions involves using sodium iodide as the iodine source and acetic acid as both the solvent and the proton source. researchgate.net The reaction is typically conducted at an elevated temperature, around 115 °C, to ensure a reasonable reaction rate. researchgate.net These conditions have been shown to provide good to excellent yields of various alkyl (Z)-3-iodo-2-alkenoates. researchgate.net

| Parameter | Condition | Purpose | Reference |

| Reagent | Sodium Iodide (NaI) | Source of iodide | researchgate.net |

| Solvent/Reagent | Acetic Acid (AcOH) | Proton source to form HI in situ; Solvent | researchgate.net |

| Temperature | 115 °C | To facilitate the reaction rate | researchgate.net |

| Substrate | Alkyl 2-alkynoate | Alkyne precursor | researchgate.net |

| Product | Alkyl (Z)-3-iodo-2-alkenoate | Z-isomer formed via anti-addition | researchgate.net |

Synthesis of Alkyl Esters of this compound

Alkyl esters of this compound are important derivatives used in various coupling reactions, particularly for the synthesis of lactones and other complex heterocycles. rsc.orgrsc.org

The direct synthesis from alkyl tetrolates, as described in section 2.1.1, is a primary route to these esters. researchgate.net For example, reacting methyl but-2-ynoate (B8739756) with NaI in acetic acid directly yields methyl (Z)-3-iodobut-2-enoate. researchgate.net

Furthermore, this compound itself serves as a key starting material for creating more complex structures via coupling and cyclization reactions. In one-pot procedures, the acid can be coupled with terminal alkynes in the presence of a catalyst system, often based on palladium and copper, to generate γ-alkylidene butenolides. rsc.orgrsc.org For instance, the reaction of this compound with tetradeca-1,3-diyne, catalyzed by PdCl₂(PPh₃)₂ and CuI in the presence of triethylamine, yields a complex butenolide derivative. rsc.orgrsc.org While this reaction consumes the parent acid to create a new molecule, it highlights the synthetic utility of the vinyl iodide moiety.

The following table summarizes a selected synthesis utilizing a derivative of this compound.

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| This compound, Tetradeca-1,3-diyne | PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN | (4Z)-5-(trideca-2,4-diyn-1-ylidene)-4-methylfuran-2(5H)-one | 35% | rsc.orgrsc.org |

| (Z)-3-iodopropenoic acid, Hepta-1,3-diyne | PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN | (4Z)-Lachnophyllum lactone | 46% | rsc.org |

| (Z)-3-iodopropenoic acid, Tetradeca-1,3-diyne | PdCl₂(PPh₃)₂, CuI, Et₃N, CH₃CN | (4Z)-Lachnophyllum lactone analog | 73% | rsc.org |

Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are also employed to synthesize related esters. rsc.orgrsc.org For example, methyl (Z)-3-iodoacrylate can be coupled with terminal alkynes to produce methyl (Z)-dec-2-en-4-ynoate, demonstrating a versatile method for elaborating the ester framework. rsc.org

Comparison of Synthetic Pathways and Yields

The synthesis of this compound is a critical step for the creation of more complex molecules, and various methodologies have been developed to produce this compound and its derivatives. The primary route involves the hydroiodination of but-2-ynoic acid (tetrolic acid) or its esters. The efficiency and stereoselectivity of these pathways can vary significantly based on the chosen reagents and reaction conditions. Furthermore, the utility of this compound as a synthetic intermediate is demonstrated by the yields achieved in its subsequent transformations into derivatives like butenolides.

A prevalent and highly effective method for obtaining the methyl ester of this compound involves the treatment of methyl tetrolate with sodium iodide in acetic acid. This approach is noted for its high yield and excellent stereoselectivity, exclusively producing the (Z)-isomer. Specifically, this reaction has been reported to achieve a 90% yield of this compound methyl ester with 100% stereoselectivity. rsc.org The direct hydroiodination of but-2-ynoic acid using aqueous hydriodic acid (HI) is another established method for synthesizing the parent acid. hud.ac.ukgla.ac.uk

The synthetic value of this compound is underscored by its successful use in subsequent C-C bond-forming reactions. For instance, it is a key precursor in the synthesis of various butenolides through palladium-catalyzed coupling and cyclization reactions. Research has shown that while (Z)-3-iodoacrylic acid gives poor yields in such reactions, this compound provides good yields, making it the preferred substrate. researchgate.netscispace.com In one example, the palladium-catalyzed coupling and cyclization of this compound with tetradeca-1,3-diyne resulted in a 35% yield of the corresponding lactone analog. rsc.org

The following tables provide a comparative overview of the yields obtained for the synthesis of this compound derivatives and the subsequent reactions to form more complex structures.

Table 1: Synthesis of this compound Methyl Ester

| Starting Material | Reagents | Product | Yield (%) | Stereoselectivity | Reference |

| Methyl tetrolate | NaI, Acetic Acid | This compound methyl ester | 90 | 100% (Z) | rsc.org |

Table 2: Synthesis of Butenolide Derivatives from this compound

| Alkyne Partner | Catalyst System | Product | Yield (%) | Reference |

| Tetradeca-1,3-diyne | PdCl₂(PPh₃)₂, CuI, Et₃N | (4Z)-Lachnophyllum lactone analog | 35 | rsc.org |

| Various Alkynes | CuI, K₂CO₃ | Alkylidene butenolides | Good yields | researchgate.netscispace.com |

Stereochemical Dynamics and Isomerization of 3 Iodobut 2 Enoic Acid Systems

Analysis of Z/E Stereoisomerism in But-2-Enoic Acid Frameworks

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A common type of stereoisomerism in molecules with carbon-carbon double bonds is Z/E isomerism, a form of geometric isomerism. This phenomenon arises because the presence of a pi-bond restricts free rotation around the C=C double bond axis, locking the substituent groups into fixed positions relative to each other.

The but-2-enoic acid framework serves as a clear example of this isomerism. For an alkene to exhibit Z/E isomerism, each carbon atom of the double bond must be attached to two different groups. The configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank substituents based on atomic number.

(Z)-Isomer: The prefix 'Z' comes from the German word zusammen, meaning "together." In this isomer, the higher-priority groups on each carbon of the double bond are on the same side of the double bond plane.

(E)-Isomer: The prefix 'E' comes from the German word entgegen, meaning "opposite." In this isomer, the higher-priority groups on each carbon of the double bond are on opposite sides of the double bond plane.

In the case of 3-iodobut-2-enoic acid (C₄H₅IO₂), the carbons of the double bond are C2 and C3.

At C2, the attached groups are a carboxylic acid (-COOH) and a hydrogen atom (-H). According to CIP rules, -COOH has a higher priority than -H.

At C3, the attached groups are an iodine atom (-I) and a methyl group (-CH₃). Iodine has a higher atomic number than carbon, so -I has a higher priority than -CH₃.

Therefore, in (Z)-3-iodobut-2-enoic acid , the -COOH group and the -I atom are on the same side of the double bond. In the corresponding (E)-isomer , they are on opposite sides. This structural difference results in distinct physical properties, such as melting point, boiling point, and spectroscopic characteristics, for the two isomers.

Stereoselective Formation of the (Z)-Isomer

The synthesis of vinyl iodides can be achieved with a degree of stereoselectivity, often starting from an alkyne precursor. The most direct route to 3-iodobut-2-enoic acid is the hydroiodination of but-2-ynoic acid, also known as tetrolic acid. This reaction involves the addition of hydrogen iodide (HI) across the carbon-carbon triple bond.

The stereochemical outcome of this electrophilic addition can be influenced by the reaction mechanism. The addition of HX to alkynes can proceed through different pathways, including via a vinyl cation intermediate. The reaction typically results in a mixture of (Z) and (E) isomers, with the ratio depending heavily on the specific reaction conditions employed.

Generally, the anti-addition of H and I across the triple bond leads to the (E)-isomer, while syn-addition yields the (Z)-isomer. Achieving high selectivity for the less thermodynamically stable (Z)-isomer can be challenging. However, certain catalytic systems and reaction conditions can favor its formation. For instance, the use of specific copper(I) catalysts in related hydrohalogenation reactions has been shown to allow for the stereoselective synthesis of vinyl halides.

Below is an illustrative data table showing hypothetical outcomes for the hydroiodination of tetrolic acid under different conditions, based on general principles of alkyne hydrohalogenation.

| Entry | Solvent | Temperature (°C) | HI Source | Total Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| 1 | Acetic Acid | 25 | 57% aq. HI | 85 | 40:60 |

| 2 | Dichloromethane | 0 | HI (gas) | 78 | 55:45 |

| 3 | Hexane | -20 | HI-Etherate | 72 | 65:35 |

| 4 | THF with Cu(I) catalyst | 0 | HI (gas) | 90 | 85:15 |

Catalyzed and Uncatalyzed Z-to-E Isomerization Processes

The (Z)-isomer of 3-iodobut-2-enoic acid is generally the thermodynamically less stable of the two geometric isomers due to steric hindrance between the bulky iodine and carboxylic acid groups. Consequently, it can undergo isomerization to the more stable (E)-isomer. This conversion can occur spontaneously over time, but it is often accelerated by catalysts or external energy sources.

Uncatalyzed Isomerization: Thermal isomerization can occur by supplying enough heat to overcome the rotational energy barrier of the double bond. This process involves the temporary breaking of the pi-bond, allowing rotation, followed by its reformation. However, this often requires high temperatures, which can lead to decomposition or side reactions.

Catalyzed Isomerization: Catalysts provide an alternative reaction pathway with a lower activation energy, allowing isomerization to occur under milder conditions.

Acid Catalysis: Strong acids are effective catalysts for Z-to-E isomerization. The mechanism typically involves the protonation of the double bond by the acid, leading to the formation of a carbocation intermediate. The single bond between C2 and C3 in this intermediate can rotate freely. Subsequent deprotonation can yield either the (Z)- or (E)-isomer. Since the (E)-isomer is more stable, the equilibrium will favor its formation. The rate of isomerization is often dependent on the concentration and strength of the acid. chemijournal.com

Photochemical Isomerization: Isomerization can also be induced by light (photochemical isomerization). Upon absorbing a photon of appropriate wavelength, the molecule is promoted to an excited electronic state. In this excited state, the rotational barrier of the double bond is significantly lower, allowing for rapid rotation. As the molecule returns to the ground state, it can form either the (Z) or (E) isomer, allowing for the conversion in either direction depending on the specific conditions and photosensitizers used.

Radical-Catalyzed Isomerization: Certain radical species, such as the iodine radical (I•), can catalyze isomerization. The radical adds to the double bond, forming a carbon-centered radical intermediate. Similar to the carbocation in acid catalysis, rotation can occur around the C-C single bond. Subsequent elimination of the iodine radical regenerates the double bond, yielding a mixture of isomers that trends toward the thermodynamic equilibrium.

Impact of Reaction Conditions on Stereoisomeric Purity

The stereoisomeric purity of a sample of this compound is critically dependent on the conditions of its synthesis, purification, and storage. Several factors can promote the unintended isomerization to the (E)-form, thereby reducing the purity of the desired (Z)-isomer.

Temperature: As an activated process, the rate of isomerization increases with temperature. To maintain high stereoisomeric purity, synthesis and storage should be conducted at low temperatures.

Solvent: The polarity of the solvent can significantly influence the rate of catalyzed isomerization. longdom.org For acid-catalyzed processes that proceed through charged intermediates (carbocations), polar solvents can stabilize these intermediates, thereby accelerating the rate of isomerization. longdom.org Therefore, nonpolar solvents are often preferred for handling the pure (Z)-isomer if trace acidic impurities are present.

Light: Exposure to light, particularly UV light, can provide the energy for photochemical isomerization. Samples of this compound should be stored in amber vials or protected from light to prevent degradation of stereoisomeric purity.

Presence of Catalysts: Trace amounts of acidic or radical impurities can catalyze the conversion to the more stable (E)-isomer. For example, residual hydrogen iodide from the synthesis or the slow decomposition of the product releasing iodine can act as catalysts. Careful purification to remove such impurities is essential for long-term stability.

The following table illustrates the hypothetical stability of a 98% pure sample of this compound under various conditions after a set period.

| Condition | Solvent | Temperature | (Z)-Isomer Purity after 1 week (%) |

|---|---|---|---|

| Dark, Inert Atmosphere | Hexane (Nonpolar) | -20°C | 97.5 |

| Dark, Inert Atmosphere | Methanol (B129727) (Polar, Protic) | 25°C | 85.0 |

| Ambient Light, Air | Hexane (Nonpolar) | 25°C | 90.0 |

| Ambient Light, Air, Trace Acid | Methanol (Polar, Protic) | 25°C | 60.0 |

Chemical Reactivity and Transformations of Z 3 Iodobut 2 Enoic Acid

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic chemistry, and (Z)-3-iodobut-2-enoic acid serves as an effective coupling partner. Its reactivity is primarily centered around the carbon-iodine bond, which can be activated by transition metal catalysts.

Palladium catalysts are widely employed to mediate the coupling of organic halides with organometallic reagents. wikipedia.orgacs.org In the context of this compound, this approach allows for the introduction of a wide range of substituents at the 3-position of the butenoic acid backbone.

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and generally mild reaction conditions. nih.gov Organozinc reagents are typically prepared through the insertion of zinc metal into an alkyl halide or via transmetalation from a more reactive organometallic species. nih.govmdpi.com The active palladium(0) catalyst facilitates the coupling through a catalytic cycle involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination to yield the final product. uni-muenchen.de

Research has demonstrated the successful coupling of a related compound, 3-iodobut-3-enoic acid, with various organozinc compounds. acs.orgfigshare.com Using PdCl2(MeCN)2 as the catalyst in DMF, 3-substituted but-3-enoic acids were synthesized in good yields under mild conditions. acs.orgfigshare.com

Table 1: Examples of Palladium-Catalyzed Coupling with Organozinc Reagents

| Organozinc Reagent | Catalyst | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Zinc Chloride | PdCl2(MeCN)2 | DMF | 3-Aryl-but-3-enoic acid | Good | acs.orgfigshare.com |

| Alkenyl Zinc Chloride | PdCl2(MeCN)2 | DMF | 3-Alkenyl-but-3-enoic acid | Good | acs.orgfigshare.com |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The coupling of 3-iodobut-3-enoic acid with organotin compounds has been shown to be an effective method for producing 3-substituted but-3-enoic acids. acs.orgfigshare.com The reaction proceeds efficiently using PdCl2(MeCN)2 as the catalyst in DMF, yielding good results under mild conditions. acs.orgfigshare.com The use of additives like CuI can sometimes accelerate the reaction rate.

The cross-coupling reactions of this compound with organometallic reagents directly lead to the formation of 3,3-disubstituted prop-2-enoic acid derivatives. In this transformation, the iodine atom at the 3-position is replaced by the organic group from the organometallic partner, while the original methyl group remains at the same position. This process effectively converts the starting material into a more complex, disubstituted acrylic acid structure. Such compounds are valuable intermediates in the synthesis of various organic molecules. nih.govresearchgate.netlookchem.com

Copper catalysts have gained significant attention as cost-effective and environmentally benign alternatives to palladium for certain cross-coupling reactions. researchgate.net

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Traditionally, this reaction employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. nih.gov

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the vinyl halide. wikipedia.orgyoutube.com In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.orgyoutube.com This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

While the classic Sonogashira coupling is palladium-catalyzed, there has been significant progress in developing palladium-free, copper-catalyzed Sonogashira-type reactions. researchgate.netorganic-chemistry.org These systems often utilize a copper(I) catalyst, a suitable ligand, and a base to facilitate the coupling of terminal alkynes with organic halides. organic-chemistry.orgnih.govresearchgate.net These reactions offer a more economical and sustainable approach to the synthesis of alkyne-containing molecules. researchgate.net

Copper-Mediated/Catalyzed Reactions

Cyclization Reactions

This compound is a prime candidate for various cyclization reactions to form a range of heterocyclic compounds, owing to the strategic positioning of the carboxylic acid and the reactive vinyl iodide moiety.

The synthesis of γ-alkylidenebutenolides is a significant transformation, and while direct palladium-catalyzed routes are known, copper-catalyzed methodologies present a viable alternative. For example, copper-catalyzed intramolecular dehydrogenative coupling reactions have been successfully employed for the synthesis of γ-alkylidene-γ-lactams from 4-pentenamides. mdpi.com An analogous intramolecular O-acylation of a derivative of this compound, potentially catalyzed by copper, could yield a γ-alkylidenebutenolide. The mechanism would likely involve the formation of a nitrogen-centered radical in the case of lactams, suggesting that an oxygen-centered radical could be generated under similar conditions to facilitate the butenolide ring closure. mdpi.com

The intramolecular cyclization of butanoic acid derivatives can lead to the formation of furanones. An oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents is a known method for producing 4-substituted furan-2-ones. organic-chemistry.org This reaction proceeds through the formation of a cyclic iodonium (B1229267) intermediate, followed by intramolecular cyclization. organic-chemistry.org Although this compound is an α,β-unsaturated acid, a similar intramolecular cyclization of a modified derivative could be a plausible pathway to furanone structures.

The synthesis of pyranone derivatives from α,β-unsaturated acid derivatives is a well-established area of organic synthesis. organic-chemistry.orgnih.govresearchgate.net Various methods, including those catalyzed by transition metals and those proceeding under metal-free conditions, have been developed. For instance, the reaction of α,β-unsaturated aldehydes can lead to α-pyrones. researchgate.net A derivative of this compound, such as its corresponding aldehyde, could potentially undergo a similar transformation. Plausible reaction pathways could involve domino reactions initiated by a base, leading to the formation of the pyranone ring system. acs.org

Iodocyclization, and more specifically iodolactonization, is a powerful method for the synthesis of lactones from unsaturated carboxylic acids. chemistnotes.com This reaction typically involves the treatment of a γ,δ-unsaturated carboxylic acid with iodine in the presence of a base like sodium bicarbonate. chemistnotes.com The mechanism is thought to involve the formation of an iodonium ion by the electrophilic attack of iodine on the double bond, followed by the intramolecular nucleophilic attack of the carboxylate group.

For this compound, an intramolecular iodocyclization would not be a direct pathway due to the α,β-unsaturation. However, a derivative with a suitably positioned double bond could undergo such a reaction. The principles of iodocyclization, including the stereochemical control and the influence of substituents on the reaction outcome, are well-studied and could be applied to predict the behavior of such derivatives. nih.govbeilstein-journals.orgfrontiersin.org

Nucleophilic Additions and Substitutions

The electronic nature of this compound, with its electron-withdrawing carboxylic acid group and the polarizable carbon-iodine bond, makes it susceptible to both nucleophilic addition to the double bond and nucleophilic substitution at the vinylic carbon.

Nucleophilic Addition: The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is activated towards nucleophilic attack at the β-carbon (a 1,4-conjugate addition). libretexts.orgrsc.org It is therefore expected that this compound would react with a variety of soft nucleophiles in a conjugate addition manner. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. libretexts.org

Nucleophilic Substitution: Vinyl iodides are known to undergo nucleophilic substitution reactions, although they are generally less reactive than their alkyl counterparts due to the sp2 hybridization of the carbon atom and potential steric hindrance. wikipedia.orgyoutube.com However, under appropriate conditions, particularly with the use of transition metal catalysts (though the focus here is on broader reactivity), the iodine atom can be displaced by a nucleophile. Two main pathways for concerted nucleophilic vinylic substitution are the SNVπ (retention of configuration) and SNVσ (inversion of configuration) mechanisms. researchgate.netthieme-connect.com Given the stereochemistry of the starting material, the nature of the nucleophile and reaction conditions would determine the stereochemical outcome of the substitution product. The C-I bond is the weakest among the carbon-halogen bonds, making vinyl iodides more reactive in cross-coupling reactions compared to vinyl bromides or chlorides. wikipedia.org

Interactive Data Tables

Table 1: Plausible Reactions of this compound and its Derivatives

| Reaction Type | Substrate | Reagents/Conditions | Product Type |

| Palladium-Free Butenolide Synthesis | This compound derivative | Copper catalyst, Base | Butenolide |

| γ-Alkylidenebutenolide Formation | This compound derivative | Copper catalyst, Oxidant | γ-Alkylidenebutenolide |

| Furanone Synthesis | Derivative of this compound | Hypervalent iodine reagent | Furanone |

| Pyranone Synthesis | Aldehyde derivative of this compound | Base, Domino reaction conditions | Pyranone |

| Iodocyclization | γ,δ-Unsaturated derivative | I₂, NaHCO₃ | Iodolactone |

| Nucleophilic Addition | This compound | Soft nucleophile (e.g., Gilman reagent) | β-Substituted butanoic acid |

| Nucleophilic Substitution | This compound | Strong nucleophile, potentially with catalyst | 3-Substituted-but-2-enoic acid |

Insufficient Information Found to Generate Article on the Derivatization of this compound

Despite a comprehensive search of scientific literature and chemical databases, specific and detailed research findings on the derivatization of the carboxylic acid moiety of this compound are not available. General methods for the conversion of carboxylic acids to esters and amides are well-established in the field of organic chemistry; however, specific examples, reaction conditions, and yields pertaining to this compound could not be located.

The planned article, intended to focus on the "," with a specific section on the "Derivatization of the Carboxylic Acid Moiety," cannot be generated at this time due to the lack of available data. The user's request for detailed research findings and data tables for esterification and amide formation of this particular compound cannot be fulfilled with the currently accessible information.

Standard chemical principles suggest that this compound would undergo typical carboxylic acid reactions. For instance, esterification could likely be achieved through Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst. Similarly, amide formation would be expected upon reaction with an amine, likely facilitated by a coupling agent to activate the carboxylic acid. However, without specific studies on this compound, any discussion of reaction conditions, potential side reactions involving the vinyl iodide moiety, and specific outcomes would be purely speculative and not based on scientific evidence as required.

Further research or the publication of studies involving the derivatization of this compound will be necessary before a detailed and scientifically accurate article on this specific topic can be composed.

Applications of Z 3 Iodobut 2 Enoic Acid in Advanced Organic Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity profile of (Z)-3-iodobut-2-enoic acid makes it a suitable precursor for constructing various heterocyclic systems. The presence of both an electrophilic carbon (due to the iodine) and a nucleophilic group (the carboxylate) within the same molecule allows for elegant tandem reactions and cyclization cascades to form lactone-containing scaffolds.

Butenolide Scaffolds

This compound is effectively employed in the synthesis of butenolide scaffolds through a palladium-catalyzed tandem cross-coupling and lactonization process. This methodology provides a convergent route to γ-ylidenebutenolides, also known as furan-2(5H)-ones.

In a notable application, the synthesis of an analogue of Lachnophyllum lactone was achieved using this strategy. The reaction involves the coupling of this compound with a terminal diyne. rsc.org The process is catalyzed by a palladium complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a copper(I) co-catalyst and a base like triethylamine. The reaction first forms a carbon-carbon bond between the vinyl iodide and the terminal alkyne of the diyne partner. This is immediately followed by an intramolecular 5-exo-dig cyclization, where the carboxylic acid attacks the newly formed enyne system to furnish the butenolide ring structure in a single pot. rsc.org

Specifically, the reaction of this compound with tetradeca-1,3-diyne yielded the corresponding (4Z)-Lachnophyllum lactone analogue in a 35% yield. rsc.org This demonstrates the utility of the acid in creating substituted butenolide rings, which are core structures in numerous bioactive natural products.

Table 1: Synthesis of a Butenolide Scaffold

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

Pyrrol-2(5H)-one Derivatives

Based on a review of the scientific literature, there are no specific documented examples of this compound being used as a direct precursor for the synthesis of Pyrrol-2(5H)-one derivatives.

Isocoumarins

A review of available scientific literature did not yield specific examples detailing the application of this compound in the synthesis of isocoumarins.

Intermediate in Complex Natural Product Synthesis

The strategic application of this compound extends to its use as an intermediate in the total synthesis of complex molecules, particularly in creating analogues of known natural products. Its ability to introduce a specific substituted fragment via cross-coupling reactions is key to its utility.

Retinoid Analogues

Based on a review of the scientific literature, there are no specific documented examples of this compound being utilized as an intermediate for the synthesis of retinoid analogues.

Lachnophyllum Lactone and its Analogues

This compound serves as a crucial intermediate for synthesizing non-natural analogues of Lachnophyllum lactone, a polyacetylenic compound. The synthesis of these analogues is important for exploring structure-activity relationships and discovering new biological activities. rsc.orgresearchgate.net

The core synthetic strategy mirrors the palladium-catalyzed tandem coupling/lactonization reaction used to form butenolide scaffolds. In this context, this compound is varied from the (Z)-3-iodopropenoic acid used for the natural product synthesis to introduce a methyl group at the 3-position of the resulting butenolide ring.

The synthesis of the (4Z)-Lachnophyllum lactone analogue was accomplished by reacting this compound with tetradeca-1,3-diyne. The reaction was carried out under standard palladium/copper co-catalyzed conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) in acetonitrile (B52724) at 40 °C, affording the desired analogue in a 35% yield. rsc.org This successful synthesis highlights the compound's role as a valuable intermediate, allowing for the systematic modification of the natural product's core structure to generate novel derivatives for biological evaluation. rsc.orgresearchgate.net

Table 2: Synthesis of Lachnophyllum Lactone Analogue

| Intermediate | Coupling Partner | Reaction Type | Product |

|---|

Crocacins (Enamide-Containing Natural Products)

This compound is a valuable precursor in the synthesis of complex natural products, most notably the crocacin family. The crocacins are a group of compounds isolated from myxobacteria that exhibit significant antifungal and cytotoxic activities. A key structural feature of the more potent members of this family, such as Crocacin D, is a (Z)-enamide moiety. This functional group is believed to be crucial for their biological activity, and its stereoselective synthesis represents a significant challenge for organic chemists.

The total synthesis of molecules like Crocacin D often relies on a convergent approach, where different fragments of the molecule are synthesized separately before being joined together. In several reported syntheses of Crocacin D, a key late-stage step involves the formation of the (Z)-enamide bond. This is typically achieved through a copper-catalyzed cross-coupling reaction between a complex amide fragment (such as (+)-crocacin C) and a (Z)-vinyl iodide. nih.gov While the specific (Z)-vinyl iodide used in every published synthesis is not always explicitly detailed as this compound, the fundamental transformation highlights the importance of such reagents.

The general reaction scheme involves the coupling of an amide with a (Z)-vinyl iodide in the presence of a copper(I) catalyst, a ligand (often a diamine), and a base. The geometry of the double bond in the vinyl iodide is retained throughout the reaction, making this method ideal for the stereoselective synthesis of (Z)-enamides. acs.orgorganic-chemistry.org this compound, with its inherent (Z)-configuration and the presence of both a vinyl iodide and a carboxylic acid functional group, represents a highly suitable and strategically important building block for such synthetic endeavors. The carboxylic acid moiety can be further elaborated or used as a handle for attachment to the rest of the natural product framework.

Table 1: Key Features of Crocacin D Synthesis

| Feature | Description | Reference |

| Target Molecule | (+)-Crocacin D | nih.gov |

| Key Functional Group | (Z)-Enamide | nih.gov |

| Synthetic Strategy | Convergent Synthesis | nih.gov |

| Key Reaction | Copper-Catalyzed Amide-Vinyl Iodide Coupling | nih.govacs.org |

| Required Precursor | (Z)-Vinyl Iodide | nih.gov |

Other Bioactive Analogues

The utility of this compound and similar vinyl iodides extends beyond the crocacin family to the synthesis of a wide array of other bioactive analogues. Enamides are a common structural motif in many natural products and pharmaceutically relevant molecules, often contributing significantly to their biological activity. acs.org Methodologies that allow for the efficient and stereoselective synthesis of enamides are therefore of high importance.

The copper-catalyzed vinylic substitution of amides with vinyl iodides is a general and powerful method for the formation of enamide bonds. acs.org This reaction has been successfully applied to the synthesis of the enamide side chains of other natural products, such as the lobatamides and oximidines, which also possess significant biological activities. The versatility of this reaction allows for the coupling of various amides with vinyl iodides, demonstrating its broad applicability in the synthesis of diverse bioactive analogues.

Furthermore, β-haloenoic acids, including this compound, are versatile intermediates that can be transformed into a variety of functionalized building blocks. Through palladium-mediated cross-coupling reactions, the iodide can be replaced with other groups, allowing for the synthesis of highly functionalized precursors for various bioactive molecules. This flexibility makes this compound a valuable starting material for generating libraries of compounds for biological screening.

Building Block for Polyenes and Enamide Systems

This compound serves as a fundamental building block for the construction of more complex molecular architectures such as polyenes and extended enamide systems. Polyenes, which are compounds containing multiple alternating double bonds, are found in a vast number of natural products with a wide range of biological activities. The stereocontrolled synthesis of polyenes is a challenging task, and methods that allow for the iterative construction of the polyene chain are highly sought after.

Vinyl iodides are well-established and highly effective coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. wikipedia.org These reactions are stereospecific, meaning the configuration of the double bond in the vinyl iodide is transferred to the product. This property is crucial for the synthesis of polyenes with defined geometries. This compound, as a bifunctional molecule, can be envisioned as a key component in an iterative cross-coupling strategy. The vinyl iodide can participate in a coupling reaction to extend the polyene chain, while the carboxylic acid can be modified for subsequent coupling steps or to be incorporated into the final target molecule.

A generalized approach for the synthesis of polyene motifs involves the iterative cross-coupling of bifunctional building blocks. nih.govsemanticscholar.org In such a strategy, a molecule like this compound could be a valuable "linchpin" reagent, allowing for the sequential and controlled addition of other unsaturated fragments to build up the polyene backbone. rsc.org

Utility in the Formation of Specialized Synthons (e.g., for Organic Electronics)

The structural features of this compound also suggest its potential utility in the synthesis of specialized synthons for materials science, particularly in the field of organic electronics. The development of novel organic semiconducting materials is crucial for the advancement of technologies such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). These materials are typically based on π-conjugated systems, which allow for the transport of charge carriers.

The synthesis of these π-conjugated molecules often involves the use of transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds and build up the conjugated backbone. Vinyl iodides are excellent substrates for these reactions due to the high reactivity of the carbon-iodine bond. This compound, with its vinyl iodide functionality, can be used to introduce a substituted butenoic acid moiety into a larger conjugated system.

The presence of the carboxylic acid group offers several advantages. It can be used to tune the electronic properties of the final molecule, influence its self-assembly and morphology in the solid state, or serve as an anchor group for attaching the molecule to surfaces or electrodes. The ability to create well-defined, functionalized conjugated molecules is essential for tailoring their properties for specific electronic applications. While direct applications of this compound in this field are not yet widely reported, its structure as a functionalized vinyl iodide makes it a promising candidate for the development of new materials for organic electronics.

Spectroscopic and Analytical Characterization Methodologies for Z 3 Iodobut 2 Enoic Acid and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (Z)-3-iodobut-2-enoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, the electronic environment of atoms, and the spatial relationships between them.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the vinylic proton, and the carboxylic acid proton.

Methyl Protons (-CH₃): A singlet peak corresponding to the three equivalent protons of the methyl group. Its chemical shift would be expected in the range of δ 2.5-2.8 ppm. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent iodine atom and the double bond.

Vinylic Proton (=CH-): A singlet peak for the proton on the carbon-carbon double bond. This signal is anticipated to appear in the range of δ 6.0-6.5 ppm. Its specific chemical shift is influenced by the adjacent carboxylic acid group and the iodine atom on the same double bond.

Carboxylic Acid Proton (-COOH): A broad singlet that is highly variable in its chemical shift, typically appearing far downfield between δ 10.0-13.0 ppm. Its position and broadness are affected by concentration and the choice of solvent due to hydrogen bonding.

The integration of these peaks would yield a ratio of 3:1:1, corresponding to the methyl, vinylic, and carboxylic protons, respectively, confirming the presence of these groups in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (-CH₃) | 2.5 - 2.8 | Singlet | 3H |

| Vinylic (=CH-) | 6.0 - 6.5 | Singlet | 1H |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each unique carbon atom.

Carboxylic Carbon (-COOH): This signal would appear furthest downfield, typically in the range of δ 165-175 ppm, which is characteristic of a carboxylic acid carbonyl carbon.

Iodinated Olefinic Carbon (=CI-): The carbon atom of the double bond that is directly attached to the iodine atom. The heavy atom effect of iodine would cause this signal to appear at a relatively upfield position for a sp² carbon, potentially around δ 80-90 ppm.

Olefinic Carbon (=CH-): The carbon of the double bond attached to the vinylic proton is expected to have a chemical shift in the range of δ 130-140 ppm.

Methyl Carbon (-CH₃): The signal for the methyl carbon would be the most upfield, likely appearing in the range of δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Carbon (-C OOH) | 165 - 175 |

| Olefinic Carbon (=C H-) | 130 - 140 |

| Iodinated Olefinic Carbon (=C I-) | 80 - 90 |

Use of NMR for Stereochemical Assignment

Confirming the Z-configuration of the double bond is a critical analytical task that can be accomplished using advanced NMR techniques. The stereochemistry is defined by the relative positions of the substituents around the double bond. In the Z-isomer, the higher priority groups (iodine and the carboxylic acid) are on the same side of the double bond.

One of the most definitive methods for this assignment is the Nuclear Overhauser Effect (NOE) experiment. nih.gov An NOE is observed between nuclei that are close in space, regardless of whether they are bonded. For this compound, irradiating the methyl protons (at C4) should result in an enhancement of the signal for the vinylic proton (at C2). This spatial proximity is only possible in the Z-isomer. Conversely, in the E-isomer, the methyl group and the vinylic proton are on opposite sides of the double bond, and no significant NOE would be expected. Two-dimensional NMR experiments like NOESY can also be used to observe these through-space correlations. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid.

C=O Stretch: A strong, sharp absorption peak between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. The conjugation with the C=C double bond slightly lowers this frequency compared to a saturated carboxylic acid.

C=C Stretch: An absorption band in the region of 1620-1650 cm⁻¹ is expected for the carbon-carbon double bond.

C-I Stretch: The vibration of the carbon-iodine bond is expected to produce a weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl (-C=O) | C=O Stretch | 1680 - 1710 | Strong |

| Alkene (-C=C-) | C=C Stretch | 1620 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the molecular formula is C₄H₅IO₂, which corresponds to a molecular weight of approximately 211.99 g/mol and an exact mass of 211.933424 g/mol . spectrabase.com

In an electron ionization (EI) mass spectrum, the following key peaks would be anticipated:

Molecular Ion Peak [M]⁺•: A peak at m/z ≈ 212, corresponding to the intact molecule with one electron removed. The high atomic weight of iodine makes this peak readily identifiable.

[M-I]⁺ Fragment: A very prominent peak at m/z ≈ 85, resulting from the loss of the iodine atom (I•), which is a very good leaving group. This is often a major fragmentation pathway for iodo-compounds.

[M-COOH]⁺ Fragment: A peak at m/z ≈ 167, corresponding to the loss of the carboxyl group (•COOH).

Table 4: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (approx.) | Identity |

|---|---|---|

| [C₄H₅IO₂]⁺• | 212 | Molecular Ion (M⁺•) |

| [C₄H₅O₂]⁺ | 85 | Loss of Iodine radical (•I) |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for determining the purity of a sample of this compound and for separating it from its (E)-isomer and other potential impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and get a preliminary assessment of purity. A spot of the compound on a silica (B1680970) gel plate is developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The resulting retardation factor (Rf) value can be compared to that of a pure standard. The presence of multiple spots would indicate impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the quantification of purity and the separation of isomers. google.com To separate the (Z) and (E) isomers of 3-iodobut-2-enoic acid, a reverse-phase HPLC method would likely be employed. google.com This typically involves a nonpolar stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase, such as a mixture of water (often with an acid like phosphoric acid to suppress ionization of the carboxyl group) and a polar organic solvent like methanol (B129727) or acetonitrile (B52724). google.com The two isomers, having slightly different polarities and shapes, would interact differently with the stationary phase, leading to different retention times and enabling their separation and quantification. nih.gov

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-iodobut-2-enoic acid |

| Ethyl acetate |

| Hexane |

| Methanol |

| Acetonitrile |

Computational and Mechanistic Investigations of Z 3 Iodobut 2 Enoic Acid Reactions

Theoretical Studies of Reaction Mechanisms

Theoretical studies on the reaction mechanisms involving (Z)-3-iodobut-2-enoic acid and related haloalkenoic acids often employ quantum chemical methods to map out potential energy surfaces, identify transition states, and determine the most favorable reaction pathways. These studies are critical for predicting reactivity and understanding the influence of the iodine substituent and the carboxylic acid functionality.

Mechanistic inquiries frequently focus on addition reactions to the carbon-carbon double bond, nucleophilic substitution at the vinylic carbon bearing the iodine atom, and reactions involving the carboxyl group. Computational models can simulate these processes, providing detailed energetic and geometric information for reactants, intermediates, transition states, and products. For instance, in reactions with nucleophiles, theoretical calculations can help distinguish between a direct substitution pathway and an addition-elimination mechanism. The significant steric and electronic influence of the iodine atom, being the largest and most polarizable of the common halogens, is a key focus of such theoretical explorations.

Recent computational studies on similar vinyl iodide systems have highlighted the role of the halogen in stabilizing key intermediates and transition states through hyperconjugation and polarization effects. These investigations often reveal that the stereochemistry of the starting material, in this case, the (Z)-configuration, plays a crucial role in directing the stereochemical outcome of the products.

A hypothetical reaction pathway for the hydrodehalogenation of this compound could be investigated computationally to determine the activation energies and reaction enthalpies, providing insights into the feasibility of such a transformation.

Table 7.1.1: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 (Addition) | +15.2 |

| Intermediate (Tetrahedral) | +5.8 |

| Transition State 2 (Elimination) | +18.5 |

| Products (Substituted but-2-enoic acid + I⁻) | -10.3 |

Note: This data is illustrative and based on general principles of related reaction mechanisms.

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is a critical determinant of its reactivity. The relative orientation of the carboxylic acid group with respect to the carbon-carbon double bond and the bulky iodine substituent influences both steric accessibility and electronic interactions. Computational methods, particularly DFT, are employed to identify the most stable conformers and the energy barriers for interconversion between them.

For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the carboxylic acid to the vinyl group. Two principal planar conformers, the s-cis and s-trans (or synperiplanar and antiperiplanar), are typically considered. The relative stability of these conformers is dictated by a balance of steric repulsion between the substituents and potential intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the iodine atom or the carbonyl oxygen.

Stereochemical predictions for reactions of this compound are intrinsically linked to its conformational preferences and the geometry of the transition states. For example, in a cycloaddition reaction, the facial selectivity would be influenced by the steric hindrance presented by the iodine and methyl groups on either face of the double bond. Computational modeling of the transition states for attack from each face can provide a quantitative prediction of the diastereomeric ratio of the products.

Table 7.2.1: Calculated Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) |

| s-trans (antiperiplanar) | ~180° | 0.0 |

| s-cis (synperiplanar) | ~0° | +2.5 |

Note: These values are hypothetical and represent a plausible energy difference based on steric and electronic considerations.

Application of Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals in this compound provide significant insights into its electrophilic and nucleophilic character.

The HOMO of this compound is expected to be associated with the π-system of the C=C double bond and the lone pairs of the iodine and oxygen atoms. The energy of the HOMO is indicative of the molecule's ability to act as a nucleophile or an electron donor. The LUMO, conversely, will likely be a π* orbital of the C=C double bond, with significant contribution from the C-I σ* orbital. The energy of the LUMO reflects the molecule's propensity to act as an electrophile or electron acceptor.

In a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of this compound will be dominant. The regioselectivity of the attack can be predicted by examining the lobes of the LUMO; the nucleophile will preferentially attack the carbon atom with the larger LUMO coefficient. Conversely, in a reaction with an electrophile, the interaction between the LUMO of the electrophile and the HOMO of the haloalkene will govern the reaction. The site of electrophilic attack will be the carbon atom with the largest HOMO coefficient.

Table 7.3.1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.6 |

Note: These are representative energy values for a molecule of this type.

Density Functional Theory (DFT) Calculations in Related Systems

While specific DFT studies on this compound may be limited, a wealth of information can be gleaned from DFT calculations on related systems, such as other halogenated alkenes, unsaturated carboxylic acids, and organoiodine compounds. These studies provide a robust framework for understanding the electronic structure, reactivity, and spectroscopic properties of the target molecule.

DFT calculations are widely used to optimize molecular geometries, calculate vibrational frequencies for comparison with experimental infrared and Raman spectra, and predict NMR chemical shifts. For iodinated organic compounds, DFT methods that include relativistic effects, particularly for the core electrons of the heavy iodine atom, often provide more accurate results.

In studies of reaction mechanisms, DFT is invaluable for locating transition states and calculating activation barriers. For example, DFT calculations on the oxidative addition of iodomethane (B122720) to rhodium complexes have provided detailed energetic data. nih.gov Similarly, investigations into the iodine-catalyzed synthesis of furans and pyrans have utilized DFT to elucidate the reaction mechanism, suggesting the role of iodine in enhancing the acidity of an enol intermediate. organic-chemistry.org These findings can be extrapolated to predict how the iodine atom in this compound might influence its reactivity in similar catalytic cycles.

Furthermore, DFT is employed to calculate various molecular properties that correlate with reactivity, such as atomic charges, electrostatic potentials, and bond orders. The calculated charge distribution in this compound can highlight the electrophilic and nucleophilic sites within the molecule, corroborating the predictions of FMO theory.

Table 7.4.1: Illustrative DFT-Calculated Properties for a Vinyl Iodide System

| Property | Calculated Value |

| C-I Bond Length | 2.10 Å |

| C=C Bond Length | 1.34 Å |

| Mulliken Charge on Iodine | -0.25 e |

| Mulliken Charge on C(3) | +0.15 e |

Note: This data is based on typical values for related vinyl iodide compounds.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future development of synthetic routes to (Z)-3-iodobut-2-enoic acid will likely focus on improving efficiency and sustainability. Current methods, while effective, may rely on harsh reagents or produce significant waste. Future research should aim to develop methodologies that are more atom-economical and environmentally benign.

Key areas for investigation include:

Direct C-H Iodination: Investigating the feasibility of direct C-H iodination of but-2-enoic acid or its derivatives would represent a significant step forward in atom economy, avoiding the need for pre-functionalized substrates.

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety for potentially hazardous reactions.

Green Solvents and Reagents: A systematic exploration of greener solvent alternatives and the use of less toxic and more sustainable iodinating agents will be crucial. This includes moving away from traditional solvents to options like bio-based solvents or even solvent-free conditions.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Direct C-H Iodination | High atom economy, reduced synthetic steps | Catalyst development, regioselectivity control |

| Flow Chemistry | Improved yield and safety, scalability | Reactor design, optimization of reaction parameters |

| Green Chemistry | Reduced environmental impact, increased safety | Use of bio-solvents, non-toxic reagents |

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The stereochemistry of the vinyl iodide in this compound is a key feature for its synthetic utility. The development of novel catalytic systems that can facilitate stereoselective transformations is a promising area of research.

Future research in this domain should focus on:

Transition Metal Catalysis: Exploring a broader range of transition metal catalysts, beyond traditional palladium and copper catalysts, could uncover new reactivity patterns. For instance, gold-catalyzed reactions have shown promise in the alkoxy-carbonylation of vinyl iodides and could be adapted for transformations of this compound chemistryviews.org. Copper(I)-catalyzed halide-exchange reactions also present a viable method for the stereospecific synthesis of vinyl iodides from vinyl bromides, a strategy that could be explored for analogues of the target compound thieme-connect.comorganic-chemistry.org.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel, mild, and highly selective transformations that are not accessible through traditional thermal methods.

Enantioselective Catalysis: For reactions involving the carboxylic acid moiety or transformations that create new chiral centers, the development of enantioselective catalytic systems will be of paramount importance for applications in medicinal chemistry and materials science.

Expansion of Synthetic Utility to New Chemical Scaffolds

While this compound has been used as a precursor in some syntheses, its full potential as a building block for diverse chemical scaffolds remains largely untapped. Future research should aim to systematically explore its reactivity in the construction of novel molecular frameworks.

Promising avenues for investigation include:

Domino and Cascade Reactions: Designing one-pot domino or cascade reactions starting from this compound could provide rapid access to complex polycyclic and heterocyclic structures.

Synthesis of Natural Product Analogues: The structural motifs present in this compound can be found in or can be used to construct analogues of various natural products, warranting further investigation.

Development of Functional Materials: The vinyl iodide functionality is a versatile handle for cross-coupling reactions, suggesting that this compound could be a valuable monomer or precursor for the synthesis of novel organic electronic materials or polymers. Organoiodine compounds, in general, are recognized as important intermediates in organic synthesis due to the ease of formation and cleavage of the C-I bond wikipedia.org.

Advanced Computational Modeling for Predictable Reactivity

The integration of advanced computational modeling can significantly accelerate the discovery and optimization of new reactions and applications for this compound. Theoretical studies can provide deep insights into reaction mechanisms, predict reactivity, and guide experimental design.

Future computational efforts should focus on:

Density Functional Theory (DFT) Calculations: DFT can be employed to elucidate reaction mechanisms, predict transition state geometries and energies, and understand the origins of stereoselectivity in transformations involving this compound.

Machine Learning and AI: The use of machine learning algorithms trained on experimental and computational data could help in predicting the outcomes of reactions under different conditions, identifying optimal catalysts, and even proposing novel synthetic routes.

Solvent Effect Modeling: Accurately modeling the effect of different solvents on reaction rates and selectivities will be crucial for translating theoretical predictions into practical experimental success.

| Modeling Technique | Application | Expected Outcome |

| Density Functional Theory | Mechanistic studies, stereoselectivity prediction | Deeper understanding of reaction pathways, rational catalyst design |

| Machine Learning/AI | Reaction outcome prediction, catalyst screening | Accelerated discovery of new reactions and optimal conditions |

| Solvent Effect Modeling | Optimization of reaction conditions | Improved correlation between theoretical predictions and experimental results |

Synergistic Approaches Combining Synthesis and Theoretical Studies

The most significant advances in the chemistry of this compound will likely arise from a close collaboration between synthetic chemists and computational theorists. A synergistic approach, where experimental results inform and validate theoretical models, and where computational predictions guide experimental design, will be essential for tackling the complex challenges in this field.

This integrated approach will enable:

Rapid Optimization of Reaction Conditions: Iterative cycles of computational prediction and experimental validation can significantly shorten the time required to optimize new synthetic methods.

Rational Design of Novel Catalysts and Reagents: Computational screening can identify promising catalyst candidates, which can then be synthesized and tested experimentally.

Discovery of Unprecedented Reactivity: Theoretical calculations may uncover novel and unexpected reaction pathways, leading to the discovery of new transformations and the synthesis of previously inaccessible molecules. The chemistry of hypervalent organoiodine compounds, for instance, has seen significant development through such synergistic efforts, leading to their use not just as reagents but as valuable building blocks in synthesis nih.govbeilstein-journals.orgresearchgate.netnih.gov.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for new discoveries in organic synthesis, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for preparing (Z)-3-iodobut-2-enoic acid, and how do reaction conditions influence yield?

The synthesis typically involves iodination of methyl tetrolate with NaI under acidic reflux conditions, yielding the (Z)-isomer as a major product . Key parameters include stoichiometric ratios (e.g., 2.4 g NaI per 900 mg methyl tetrolate), solvent selection (acetic acid), and reflux duration (1.5 hours). Purification via flash chromatography or extraction (e.g., ether washes with NaHCO₃ and Na₂S₂O₃) is critical to isolate the product in >90% yield . Contamination by the (E)-isomer can occur during prolonged heating, necessitating careful monitoring of reaction times .

Q. How can researchers validate the stereochemical purity of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY or 2D-NMR, is essential for confirming Z-configuration. For example, coupling constants between vinylic protons (J = 10–12 Hz) and NOE correlations distinguish (Z)- from (E)-isomers . High-performance liquid chromatography (HPLC) with chiral columns or polarimetry can further verify enantiomeric purity when the compound is used in asymmetric synthesis .

Advanced Research Questions

Q. How does this compound participate in multicomponent reactions, and what factors govern product selectivity?

In copper-catalyzed reactions with alkynes and amines, this compound undergoes cyclization to form lactams or furanones. Selectivity depends on:

- Alkyne substituents : Terminal alkynes (e.g., N-propargylindole) favor indole-lactam hybrids, while internal alkynes yield pyranones .

- Catalyst loading : Increasing CuI from 20 mol% to 1 equiv. improves conversion from 30% to 60% in multicomponent reactions .

- Solvent and temperature : Isopropanol at 50°C optimizes cyclization efficiency .

Q. What mechanistic insights explain contradictory yields in palladium-catalyzed cross-coupling reactions involving this compound?

Discrepancies arise from competing pathways:

- Oxidative addition : Pd⁰ inserts into the C–I bond, forming a Pd(II) intermediate. Steric hindrance from the Z-configuration slows this step compared to linear analogs .

- Transmetalation : Organozinc reagents (e.g., R₂Zn) require anhydrous DMF to prevent hydrolysis, while organotin reagents (e.g., Bu₃SnR) tolerate moisture but introduce toxicity concerns .

- Side reactions : Iodide elimination under basic conditions can form butenoic acid byproducts, reducing yields .

Q. How can researchers address challenges in diastereoselective synthesis using this compound?

A Schlenk tube protocol under argon ensures anhydrous conditions, critical for maintaining stereochemical integrity . Key steps include:

- Degassing : Solvents (DMF) and substrates are degassed at 0°C to exclude oxygen, preventing radical side reactions .

- Catalyst activation : CuI (1 equiv.) and K₂CO₃ (3 equiv.) facilitate alkyne coupling at 55°C, achieving >70% diastereoselectivity for furanone products .

- Workup : Quenching with NH₄Cl and extraction with diethyl ether minimizes decomposition of acid-sensitive intermediates .

Data Analysis and Contradiction Resolution

Q. Why do some studies report low yields of this compound in cyclization reactions, while others achieve high efficiency?

Contradictions stem from:

- Substrate purity : Residual moisture or (E)-isomer contamination (≥5%) drastically reduces cyclization yields .

- Alkyne coordination : Electron-deficient alkynes (e.g., tetradeca-1,3-diyne) exhibit slower reaction kinetics, requiring extended heating (24–48 hours) .

- Analytical methods : UHPLC-PDA-MS with C18 columns (1.7 μm, 2.1 × 100 mm) resolves co-eluting byproducts that are missed in traditional LC .

Q. How should researchers design experiments to reconcile conflicting biological activity data for this compound derivatives?

- Dose-response profiling : Test compounds across a 10⁻⁶–10⁻³ M range to identify non-linear effects, as seen in cytotoxicity assays .

- Control for iodine leaching : Use ICP-MS to quantify free iodide in solutions, which can artifactually inflate bioactivity readings .

- Structural analogs : Compare activity of this compound with non-iodinated analogs (e.g., 3-chloro derivatives) to isolate iodine-specific effects .

Methodological Best Practices

Q. What protocols ensure reproducible handling of this compound in air-sensitive reactions?

- Storage : Keep the compound at 2–8°C in amber vials under argon to prevent photodegradation and hydrolysis .

- Quenching : Use saturated NH₄Cl (pH ~4.5) to neutralize reaction mixtures, avoiding strong bases that deiodinate the product .

- Analytical validation : Cross-check NMR (¹H, ¹³C) and HRMS data against literature values to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.